Isofurosemide

Vue d'ensemble

Description

Furosemide is a potent loop diuretic that acts on the kidneys to increase water loss from the body . It is an anthranilic acid derivative . Furosemide is used for edema secondary to various clinical conditions, such as congestive heart failure exacerbation, liver failure, renal failure, and high blood pressure . It mainly works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .

Synthesis Analysis

The synthesis of Furosemide has been discussed in several studies . For instance, one study discussed the design, synthesis, and analysis of multicomponent crystals of Furosemide . Another study discussed the synthesis, characterization, and catalytic activity of Furosemide-functionalized ferrite .

Molecular Structure Analysis

The molecular structure of Furosemide has been analyzed in several studies . For example, one study used NMR crystallography to verify molecular crystal structures deposited in structural databases, with two structures of the pharmaceutical Furosemide serving as examples .

Chemical Reactions Analysis

The chemical reactions involving Furosemide have been discussed in several studies . For instance, one study discussed a systematic approach to reactive chemicals analysis, which could be relevant to the analysis of Furosemide . Another study discussed the thermal behavior of Furosemide .

Physical And Chemical Properties Analysis

The physical and chemical properties of Furosemide can be analyzed using various techniques . For instance, one study discussed a systematic approach to analyzing the physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .

Applications De Recherche Scientifique

Caractérisation des impuretés pharmaceutiques

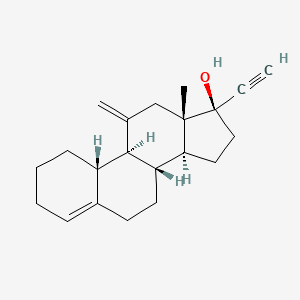

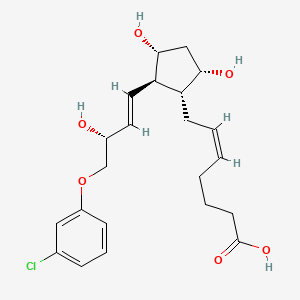

L'Isofurosemide, en tant qu'impureté du Furosemide, peut être caractérisée à l'aide d'outils analytiques avancés. L'identification et la caractérisation de telles impuretés sont essentielles pour la sécurité et l'efficacité des médicaments. Des techniques telles que la chromatographie liquide haute performance (HPLC), la spectroscopie infrarouge à transformée de Fourier (FT-IR) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour comprendre le profil d'impuretés des produits pharmaceutiques {svg_1}.

Technologie de dispersion solide

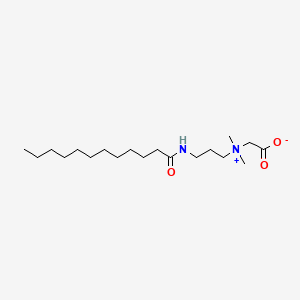

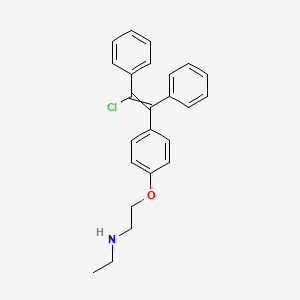

L'this compound peut être utilisé dans le développement de dispersions solides pour améliorer la vitesse de dissolution et la biodisponibilité des médicaments peu solubles dans l'eau. Cela implique l'utilisation de supports comme la polyvinylpyrrolidone (PVP) et la silice pour créer des dispersions solides amorphes, ce qui peut améliorer considérablement la délivrance des médicaments {svg_2}.

Études toxicologiques

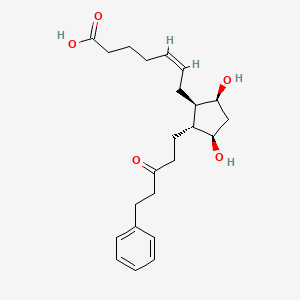

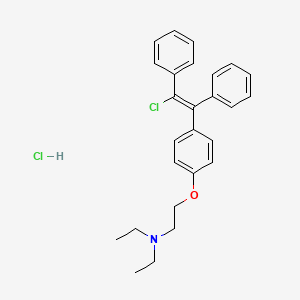

Les propriétés toxicologiques des impuretés pharmaceutiques telles que l'this compound doivent être évaluées pour prédire leur profil de sécurité. Des méthodes in silico telles que ProTox-II peuvent être utilisées pour prédire les effets toxicologiques de ces composés, ce qui est une étape vitale dans le développement de médicaments {svg_3}.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Isofurosemide, like furosemide, is believed to inhibit the Na-K-2Cl cotransporter (NKCC)-2 in the ascending limb of the loop of Henle . This action results in increased water loss from the body, making it a potent diuretic. The interaction of this compound with this transporter is a key aspect of its biochemical properties .

Cellular Effects

This compound’s effects on cells are primarily related to its diuretic action. By inhibiting NKCC-2, it disrupts the balance of electrolytes within cells, leading to increased water excretion . This can have significant effects on cellular processes, particularly in cells of the renal system where the transporter is most active .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NKCC-2 transporter, inhibiting its function . This prevents the reabsorption of sodium and chloride ions in the kidneys, leading to increased water loss.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, repetitive administration of furosemide, which is similar to this compound, induces short-term and long-term adaptations, of which the mechanisms are not well known

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. Specific studies on this compound dosage effects in animal models are limited. Studies on furosemide, a similar compound, have shown that it is generally safe and routinely prescribed to adult as well as pediatric patients .

Transport and Distribution

It is likely that it follows similar patterns to furosemide, which is known to be highly bound to plasma proteins and distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its similarity to furosemide, it is likely to be found in similar locations within the cell. Furosemide is known to act on the kidneys, specifically on the cells of the ascending limb of the loop of Henle .

Propriétés

IUPAC Name |

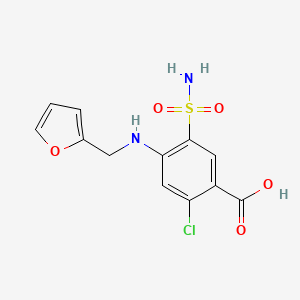

2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOVYKVEXGCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197452 | |

| Record name | Isofurosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4818-59-1 | |

| Record name | 5-(Aminosulfonyl)-2-chloro-4-[(2-furanylmethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4818-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofurosemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofurosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFUROSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2ZF54Q4LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Does isofurosemide, like its related compound furosemide, increase urinary excretion of active kallikrein?

A1: Interestingly, while this compound is structurally similar to furosemide, the study [] found that it does not increase the urinary excretion of active kallikrein. This is despite furosemide and its derivative, benzyl furosemide, demonstrating this effect. The study observed that all tested furosemide derivatives, including this compound, increased the activation of urinary prokallikrein, but this effect was independent of their diuretic activity or influence on urinary electrolyte excretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)